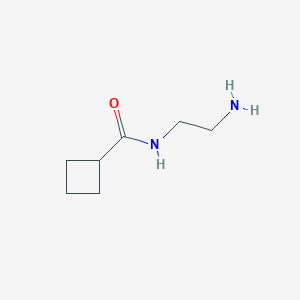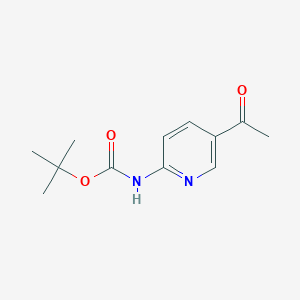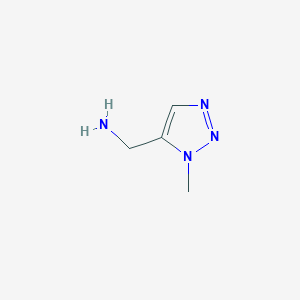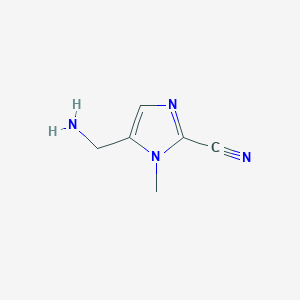
N-(2-Aminoethyl)cyclobutanecarboxamide
Overview
Description
“N-(2-Aminoethyl)cyclobutanecarboxamide” is a chemical compound . Its IUPAC name is “N-(2-aminoethyl)cyclobutanecarboxamide” and its Inchi Code is "1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10)" .
Molecular Structure Analysis
The molecular formula of “N-(2-Aminoethyl)cyclobutanecarboxamide” is “C7H14N2O” and its molecular weight is 142.2 . The Inchi Code provides a textual representation of the molecule’s structure .Scientific Research Applications
Carbon Dioxide Capture
N-(2-Aminoethyl)cyclobutanecarboxamide has been investigated for its potential in carbon dioxide (CO₂) capture. Researchers have explored its ability to adsorb and sequester CO₂ from industrial processes, contributing to environmental sustainability .
Drug Development
This compound’s structural features make it an interesting candidate for drug development. Its cyclic amide group and aminoethyl side chain could be exploited for designing novel pharmaceuticals. Researchers are exploring its potential as a scaffold for creating bioactive molecules .
Polymer Chemistry
N-(2-Aminoethyl)cyclobutanecarboxamide can serve as a building block in polymer synthesis. Its unique structure could contribute to the development of functional polymers with specific properties, such as biocompatibility or mechanical strength .
Materials Science
In materials science, this compound may find applications as a modifier or functional additive. Its amide functionality could enhance the properties of materials, such as improving adhesion, stability, or conductivity .
Catalysis
Researchers have explored the catalytic properties of N-(2-Aminoethyl)cyclobutanecarboxamide. It may act as a ligand or co-catalyst in various reactions, potentially influencing reaction rates, selectivity, and efficiency .
Coordination Chemistry
The aminoethyl group in this compound allows it to form coordination complexes with metal ions. These complexes could have applications in fields like catalysis, sensing, or molecular recognition .
properties
IUPAC Name |
N-(2-aminoethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-4-5-9-7(10)6-2-1-3-6/h6H,1-5,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKSSQRWGWLBNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588490 | |
| Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953721-33-0 | |
| Record name | N-(2-Aminoethyl)cyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-a]pyrazin-3-ylmethanamine](/img/structure/B3059120.png)






![3,4-Dihydro-[1,3]oxazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B3059129.png)


